molecular formula C16H13N5O3 B2962280 6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide CAS No. 2034633-03-7

6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2962280
CAS RN: 2034633-03-7
M. Wt: 323.312
InChI Key: ZVOOEHHYEBEXCC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, a related compound was synthesized from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry .

Scientific Research Applications

Antiviral Activity

Compounds with structural similarities to the one mentioned have been reported to exhibit antiviral properties. For instance, indole derivatives, which share some structural characteristics with the compound , have been synthesized and tested for their antiviral efficacy. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Properties

The structural complexity of the compound suggests potential anti-inflammatory applications. Indole derivatives, which may serve as a comparison, have been found to possess anti-inflammatory activities. Specific derivatives have demonstrated significant activity along with a low ulcerogenic index when compared to standard drugs .

Anticancer Potential

Heterocyclic compounds like the one described are often explored for their anticancer potential. The presence of multiple rings and functional groups can interact with biological targets that are relevant in cancer pathways. While specific data on this compound’s anticancer activity is not readily available, its structural analogs have been investigated for such uses .

Antimicrobial Efficacy

The compound’s structure, which includes a pyrimidine ring, suggests it could be effective against bacterial infections. Imidazole-containing compounds, which are structurally related, have shown good antimicrobial potential, indicating a possibility for the compound to be used in developing new antimicrobial agents .

Enzyme Inhibition

Given its complex structure, the compound could act as an enzyme inhibitor, potentially impacting various metabolic pathways. Indole derivatives, for example, have been reported to exhibit anticholinesterase activities, which could be relevant in the treatment of diseases like Alzheimer’s .

Neuroprotective Effects

The compound may also have neuroprotective effects due to its potential influence on oxidative stress and memory. Nicotine derivatives, which can be structurally related, have been studied for their impact on cognitive functions and their ability to mitigate oxidative stress in the brain .

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

This could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is likely that the compound’s action results in a variety of molecular and cellular effects.

properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-21-15(23)7-6-12(20-21)10-4-2-3-5-11(10)19-16(24)13-8-14(22)18-9-17-13/h2-9H,1H3,(H,19,24)(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOOEHHYEBEXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrimidine-4-carboxamide

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